Broad-Spectrum Antiviral Potency and Selectivity Against Zika Virus (ZIKV) Entry
Nanchangmycin demonstrates potent, broad-spectrum inhibition of Zika virus (ZIKV) entry. A comparative screening of bioactives identified Nanchangmycin as a robust inhibitor, with IC₅₀ values for blocking ZIKV infection ranging from 0.1 to 0.4 μM (100-400 nM) across multiple cell types [1]. This sub-micromolar potency was observed across all three major ZIKV strains tested, and importantly, the compound exhibits low toxicity within this effective concentration range [1]. In head-to-head comparisons within the polyether ionophore class, Nanchangmycin's profile was highlighted as distinct and particularly interesting for development, differentiating it from other ionophores like Monensin or Salinomycin, which were not singled out in the same context for this specific antiviral application [2].
| Evidence Dimension | In vitro antiviral potency (IC₅₀) and selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 0.1 - 0.4 μM for ZIKV infection in U2OS, Vero, and Jeg3 cells |
| Comparator Or Baseline | Other polyether ionophores (Monensin, Salinomycin, Nigericin) - not highlighted for this specific ZIKV activity in the same comparative study |
| Quantified Difference | Low toxicity observed at effective concentrations (IC₅₀ range); Selectivity Index (SI) not explicitly stated but implied by low toxicity in the 0.1-0.4 μM range. |
| Conditions | In vitro ZIKV infection models using U2OS, Vero, and Jeg3 cell lines. |
Why This Matters
This data is crucial for researchers seeking a validated, sub-micromolar inhibitor of ZIKV entry, with a differentiated activity profile within the polyether class.
- [1] Rausch, K., Hackett, B., Weinbren, N.R., et al. Screening bioactives reveals nanchangmycin as a broad spectrum antiviral active against Zika virus. Cell Rep. 2017, 18(3), 804-815. View Source
- [2] Wollesen, M., et al. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms. Microbiol. Spectr. 2023, 11(4), e0062523. View Source
